3-Chloro-6-methoxy-1-benzofuran-2-carbaldehyde
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Overview
Description
3-Chloro-6-methoxy-1-benzofuran-2-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the third position, a methoxy group at the sixth position, and an aldehyde group at the second position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methoxy-1-benzofuran-2-carbaldehyde typically involves the cyclization of appropriately substituted precursors. One common method involves the use of 2-hydroxybenzophenones with reagents like Corey-Chaykovsky reagent, or cyclization of 2-acyloxy-1-bromomethylarenes with Cr(II)Cl2/BF3-OEt2 catalyst . Another approach includes the boron tribromide-promoted tandem deprotection-cyclization of 2-methoxyphenylacetones .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions under controlled conditions. The use of catalysts and reagents that promote high yield and purity is crucial. For example, the use of proton quantum tunneling has been shown to produce high yields with fewer side reactions .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methoxy-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products
Oxidation: 3-Chloro-6-methoxy-1-benzofuran-2-carboxylic acid.
Reduction: 3-Chloro-6-methoxy-1-benzofuran-2-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-6-methoxy-1-benzofuran-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methoxy-1-benzofuran-2-carbaldehyde involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6H-Benzofuro 3,2-cbenzopyran, 3,9-dimethoxy- : A more complex structure with additional methoxy groups .
2-Benzofurancarboxaldehyde: Similar structure but lacks the chlorine and methoxy groups.
6-Methoxy-3-methyl-1-benzofuran-2-yl(phenyl)methanone: Contains a methoxy group but has different substituents at other positions.
Uniqueness
3-Chloro-6-methoxy-1-benzofuran-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and methoxy group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
112934-29-9 |
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Molecular Formula |
C10H7ClO3 |
Molecular Weight |
210.61 g/mol |
IUPAC Name |
3-chloro-6-methoxy-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C10H7ClO3/c1-13-6-2-3-7-8(4-6)14-9(5-12)10(7)11/h2-5H,1H3 |
InChI Key |
VGYLHBGLSQWRIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(O2)C=O)Cl |
Origin of Product |
United States |
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